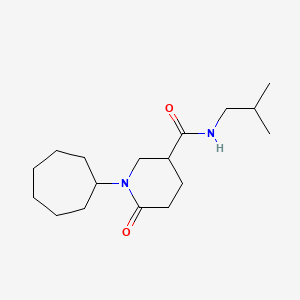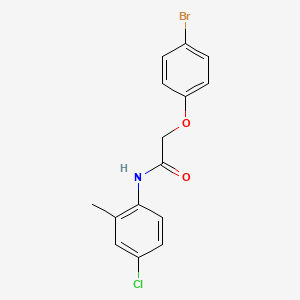![molecular formula C20H20ClN3O3 B5955455 3-(2-Chlorophenyl)-4-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B5955455.png)
3-(2-Chlorophenyl)-4-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-4-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidine ring, and two oxazole rings.
Méthodes De Préparation
The synthesis of 3-(2-Chlorophenyl)-4-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-4-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-(2-Chlorophenyl)-4-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole stands out due to its unique combination of functional groups and structural features. Similar compounds include those with variations in the chlorophenyl group, pyrrolidine ring, or oxazole rings, each exhibiting different properties and applications.
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-11-17(12(2)26-22-11)16-9-6-10-24(16)20(25)18-13(3)27-23-19(18)14-7-4-5-8-15(14)21/h4-5,7-8,16H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTJVSLXUCFCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-({[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5955373.png)
![1-[2-Methoxy-5-[(prop-2-enylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5955377.png)

![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B5955391.png)
![(1,4-dioxan-2-ylmethyl){[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5955397.png)

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chloro-3-nitrobenzamide](/img/structure/B5955402.png)
![4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5955407.png)
![4-Methoxy-2-[[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenol](/img/structure/B5955411.png)
![1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5955425.png)
![3-[1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]piperidin-4-yl]-N-cyclopropylpropanamide](/img/structure/B5955453.png)

![N-(2-chlorobenzyl)-3-[1-(4-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B5955464.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide](/img/structure/B5955470.png)
